molecular formula C13H20N4O B13201838 (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

Cat. No.: B13201838
M. Wt: 248.32 g/mol
InChI Key: HJHITBDMGVNKHX-UHFFFAOYSA-N
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Description

(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the triazole ring with an oxolan-3-ylmethyl halide under basic conditions.

    Cyclopentyl Group Addition:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    (1Z)-N-Cyclopentyl-1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a different oxolan group.

    (1Z)-N-Cyclopentyl-1-{1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a tetrahydrofuran group instead of oxolan.

Uniqueness: The unique combination of the cyclopentyl group, oxolan-3-ylmethyl group, and triazole ring in (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-cyclopentyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine

InChI

InChI=1S/C13H20N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,1-6,8,10H2

InChI Key

HJHITBDMGVNKHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

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